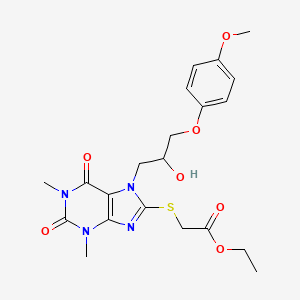
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthones are secondary metabolites found in various organisms such as plants, fungi, lichens, and bacteria . They have a unique 9H-xanthen-9-one scaffold and are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
Synthesis Analysis
The synthesis of xanthone derivatives often involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathways . This forms an intermediate benzophenone, which is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Molecular Structure Analysis
The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pyrone scaffold . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
The core xanthone biosynthesis pathway in plants involves the shikimate pathway, which supplies shikimate and L-phenylalanine precursors to produce benzophenone intermediates . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .科学的研究の応用
Anti-inflammatory and Antioxidant Activities
Xanthones, which include “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide”, have been found to have potential anti-inflammatory and antioxidant effects . They have been shown to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they could be used in the treatment of diseases where inflammation and oxidative stress play a significant role.
Modulation of the Nrf2 Pathway
The Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway plays a crucial role in cellular defense against oxidative stress . Xanthones have been shown to enhance the Nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation . This suggests that “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide” could be used in research related to oxidative stress and inflammation.
Potential Use in Drug Development
Given their unique 9H-xanthen-9-one scaffold, xanthones are endowed with a large diversity of medical applications . Their core accommodates a vast variety of substituents at different positions, which makes them interesting targets for drug development .
In Vitro Studies on Human Macrophages
Xanthone derivatives have been evaluated in vitro on human macrophages under pro-inflammatory conditions . This suggests that “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide” could be used in research related to human immune response.
Structure-Activity Relationship (SAR) Studies
Xanthone derivatives have been used in SAR studies by means of matched molecular pairs (MMPs) . This suggests that “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide” could be used in research related to understanding the relationship between the structure of a molecule and its biological activity.
Biocompatibility and Counteraction of Cytotoxicity
The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation . This suggests that “N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide” could be used in research related to biocompatibility and cytotoxicity.
作用機序
将来の方向性
Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . The information collected on xanthone biosynthesis and their bioactivities will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology applications .
特性
IUPAC Name |
N-(9-oxoxanthen-3-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQMQOYHTYFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

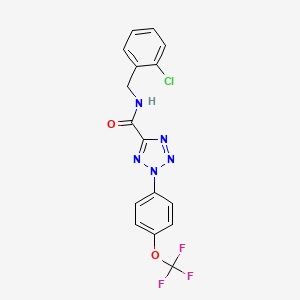
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2831552.png)
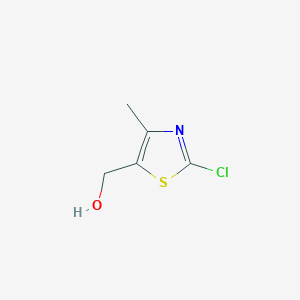
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2831555.png)
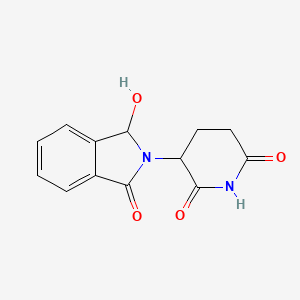
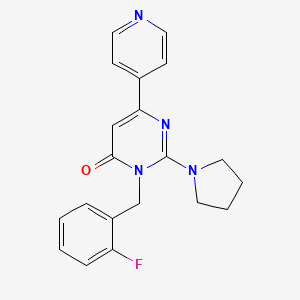
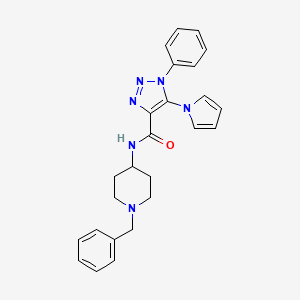
![6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)
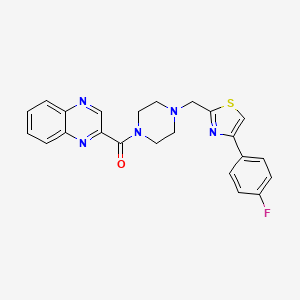
![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2831571.png)
![2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2831572.png)
